molecular formula C19H22N4O4 B11146892 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide

Cat. No.: B11146892
M. Wt: 370.4 g/mol
InChI Key: MCOUMKBZXQDCQN-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with methoxy and methyl substituents, as well as a pyrrole moiety attached via an acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.

    Attachment of the Pyrrole Moiety: The pyrrole moiety is introduced through a nucleophilic substitution reaction, where the acetamide linkage is formed by reacting the quinazolinone derivative with a pyrrole-containing amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazolinone form.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.

Scientific Research Applications

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
  • 5,6-dimethoxy-2-methylnicotinic acid
  • ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

Compared to similar compounds, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide stands out due to its unique combination of a quinazolinone core with methoxy and methyl substituents and a pyrrole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide

InChI

InChI=1S/C19H22N4O4/c1-12-21-15-9-17(27-4)16(26-3)8-14(15)19(25)23(12)11-18(24)20-10-13-6-5-7-22(13)2/h5-9H,10-11H2,1-4H3,(H,20,24)

InChI Key

MCOUMKBZXQDCQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=CC=CN3C)OC)OC

Origin of Product

United States

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